7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one
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Overview
Description
The compound 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one is a derivative of chromen-2-one, also known as coumarin. This compound is characterized by the presence of a phenyl group at the third position and a 3-methylbut-2-en-1-yl group attached via an oxygen atom at the seventh position. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds of similar structure have been found to interact with various biochemical pathways, exhibiting a range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antioxidant, anticancer, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .
Cellular Effects
7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one has been observed to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-phenylcoumarin.
Alkylation Reaction: The 3-phenylcoumarin is then subjected to an alkylation reaction with 3-methylbut-2-en-1-ol in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one: can be compared with other similar compounds such as:
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-((3-methylbut-2-en-1-yl)oxy)quinolin-2(1H)-one: This compound has a quinoline core instead of a chromen-2-one core.
[(3-methylbut-2-en-1-yl)oxy]sulfonic acid: This compound contains a sulfonic acid group instead of a chromen-2-one core.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both phenyl and 3-methylbut-2-en-1-yl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-(3-methylbut-2-enoxy)-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-14(2)10-11-22-17-9-8-16-12-18(15-6-4-3-5-7-15)20(21)23-19(16)13-17/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHNNYCGRMOFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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